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Compound of Interest

Compound Name: H3 receptor-MO-1

Cat. No.: B12431855 Get Quote

Head-to-Head Comparison: H3 Receptor-MO-1
and Pitolisant
A detailed analysis for researchers and drug development professionals.

In the landscape of histamine H3 receptor modulation, pitolisant (Wakix®) stands as a well-

characterized antagonist/inverse agonist with established clinical applications. This guide

provides a comprehensive comparison between the known entity, pitolisant, and a lesser-

known modulator, H3 receptor-MO-1. While extensive data is available for pitolisant, a

thorough search of publicly available scientific literature and databases did not yield any

specific experimental data for H3 receptor-MO-1. This document, therefore, presents a

detailed profile of pitolisant and outlines the necessary experimental framework for the future

characterization of H3 receptor-MO-1 to enable a true head-to-head comparison.

Overview of Compounds
Pitolisant is the first-in-class histamine H3 receptor antagonist/inverse agonist to receive clinical

approval.[1] It is used for the treatment of excessive daytime sleepiness (EDS) in patients with

narcolepsy.[1][2] By blocking the autoinhibitory effect of histamine on H3 receptors, pitolisant

increases the synthesis and release of histamine in the brain, leading to enhanced

wakefulness.[3] It also modulates the release of other neurotransmitters such as acetylcholine,

dopamine, and norepinephrine.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12431855?utm_src=pdf-interest
https://www.benchchem.com/product/b12431855?utm_src=pdf-body
https://www.benchchem.com/product/b12431855?utm_src=pdf-body
https://www.benchchem.com/product/b12431855?utm_src=pdf-body
https://www.evitachem.com/product/evt-255605
https://www.evitachem.com/product/evt-255605
https://pubmed.ncbi.nlm.nih.gov/12706455/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1013640
https://www.evitachem.com/product/evt-255605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H3 receptor-MO-1 is commercially available and described as a modulator of the histamine H3

receptor. However, specific details regarding its mechanism of action (e.g., antagonist, agonist,

inverse agonist), binding affinity, functional potency, and selectivity are not publicly available. Its

chemical formula is C20H27N3O2 and its CAS number is 1240914-03-7.

Quantitative Data Comparison
Due to the absence of publicly available data for H3 receptor-MO-1, a direct quantitative

comparison is not possible at this time. The following tables summarize the available

pharmacological data for pitolisant and provide a template for the data required for H3
receptor-MO-1.

Table 1: Pharmacological Profile of Pitolisant

Parameter Value Species/System Reference

Binding Affinity (Ki) 0.16 nM
Recombinant human

H3 receptors

Inverse Agonist

Activity (EC50)
1.5 nM

Recombinant human

H3 receptors

Functional Inhibition

(IC50)
5.3 nM

[125I]iodoproxyfan

binding on human

cerebral cortex

Receptor Occupancy 84 ± 7%
Human brain (in vivo

PET at 40 mg dose)

Table 2: Pharmacological Profile of H3 receptor-MO-1 (Data Not Available)
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Parameter Value Species/System Reference

Binding Affinity (Ki) Data Not Available

Functional Activity

(EC50/IC50)
Data Not Available

Mechanism of Action Data Not Available

Selectivity Profile Data Not Available

Signaling Pathways and Experimental Workflows
To understand the context in which these compounds operate and how they would be

evaluated, the following diagrams illustrate the H3 receptor signaling pathway and a typical

experimental workflow for characterizing a novel H3 receptor modulator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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